![molecular formula C19H17NO4 B2424111 4-[(2H-croman-3-ilcarbonil)amino]benzoato de etilo CAS No. 887346-05-6](/img/structure/B2424111.png)
4-[(2H-croman-3-ilcarbonil)amino]benzoato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate is a synthetic organic compound with the molecular formula C19H17NO4 and a molecular weight of 323.348 g/mol. This compound features a chromenylcarbonyl group attached to an aminobenzoate ester, making it a member of the chromene family. Chromenes are known for their diverse biological activities and applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 3-formylchromone in the presence of a suitable esterification agent such as ethyl chloroformate. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form chromone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoate derivatives.
Mecanismo De Acción
The mechanism of action of ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate involves its interaction with various molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The compound can inhibit the activity of certain enzymes, leading to reduced production of reactive oxygen species (ROS) and inflammatory mediators .
Comparación Con Compuestos Similares
Ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate can be compared with other chromene derivatives such as:
Coumarin: Known for its anticoagulant properties.
Chromone: Studied for its anti-inflammatory and anticancer activities.
Flavone: Investigated for its antioxidant and antimicrobial properties.
Propiedades
IUPAC Name |
ethyl 4-(2H-chromene-3-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-23-19(22)13-7-9-16(10-8-13)20-18(21)15-11-14-5-3-4-6-17(14)24-12-15/h3-11H,2,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQILMLLDZCAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
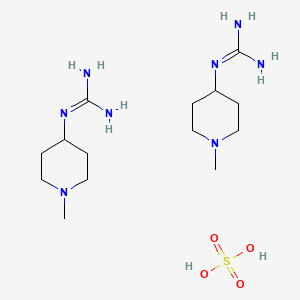
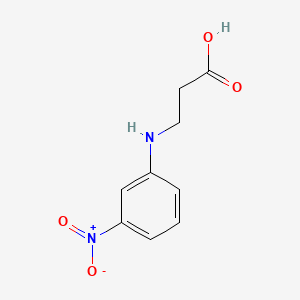
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2424031.png)
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide](/img/structure/B2424032.png)
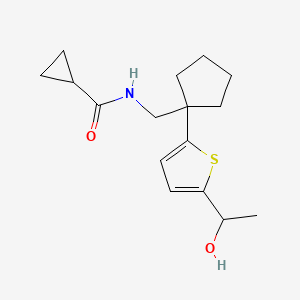
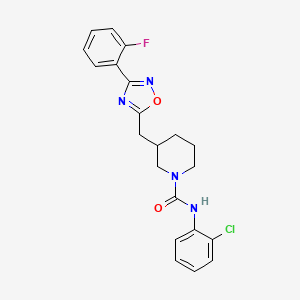
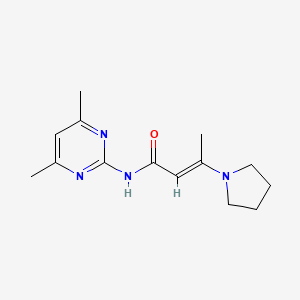
![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2424042.png)
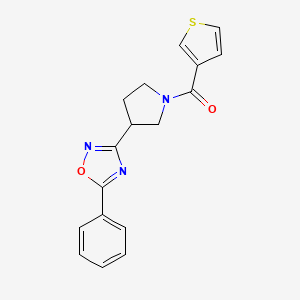
![2-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2424045.png)
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2424046.png)
![N-cyclopropyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2424049.png)
![Methyl 3-({2-[(4-chloro-1-naphthyl)oxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2424050.png)
![3-methyl-7-[(naphthalen-1-yl)methyl]-8-(4-propylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2424051.png)
